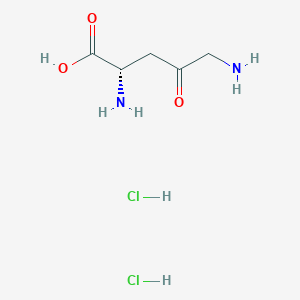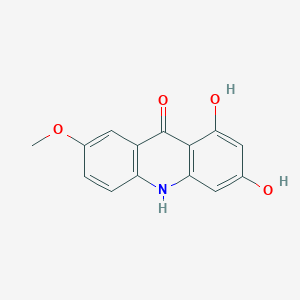
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. This compound is characterized by its unique structure, which includes hydroxyl and methoxy functional groups attached to an acridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dihydroxybenzene and 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the acridinone core.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or sodium hydroxide to introduce the hydroxyl groups at the desired positions.
Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalytic Hydrogenation: To achieve selective hydroxylation and methoxylation.
Recrystallization: To purify the compound and remove any impurities.
Chromatography: For further purification and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acridinone core can be reduced to form dihydroacridines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,3-dihydroxy-7-methoxyacridin-9,10-quinone.
Reduction: Formation of 1,3-dihydroxy-7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
Substitution: Formation of various substituted acridinones depending on the nucleophile used.
Scientific Research Applications
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in the development of new therapeutic drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biomolecules, enhancing its biological activity.
Comparison with Similar Compounds
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one can be compared with other similar compounds, such as:
1,3-Dihydroxyacridin-9(10H)-one: Lacks the methoxy group, resulting in different chemical and biological properties.
7-Methoxyacridin-9(10H)-one: Lacks the hydroxyl groups, affecting its reactivity and applications.
1,3-Dihydroxy-9(10H)-acridinone: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its combination of hydroxyl and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
612541-98-7 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1,3-dihydroxy-7-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO4/c1-19-8-2-3-10-9(6-8)14(18)13-11(15-10)4-7(16)5-12(13)17/h2-6,16-17H,1H3,(H,15,18) |
InChI Key |
LSSCYZPMLULKDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



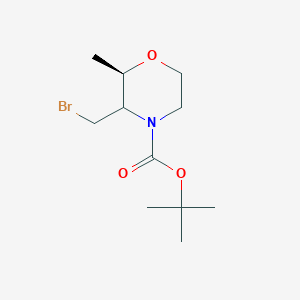
![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)
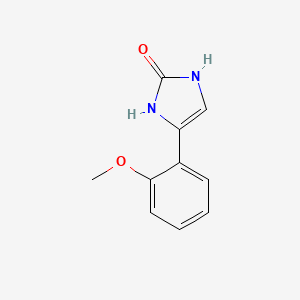
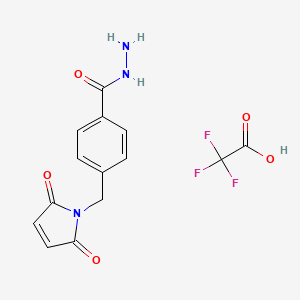
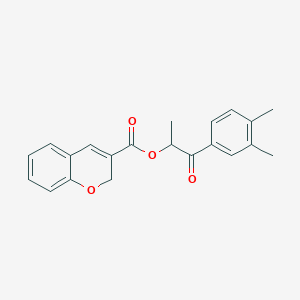
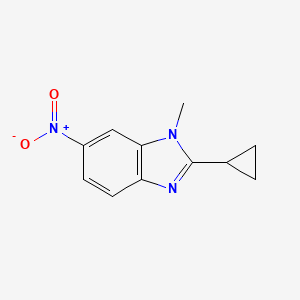
![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)
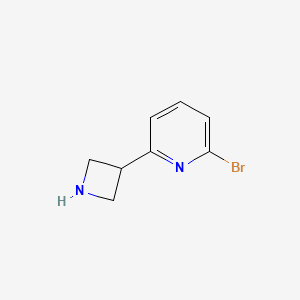
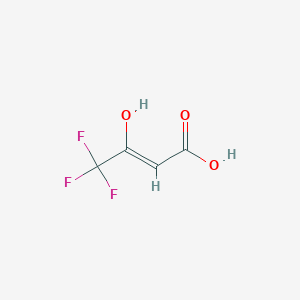
![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-](/img/structure/B12941168.png)

